N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Chemical Structure and Significance The compound N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide features a hybrid heterocyclic scaffold combining a benzothiazole ring (a sulfur- and nitrogen-containing aromatic system) with a thiophene moiety. The acetamide linker is substituted with a 2,5-dioxopyrrolidinyl group, which is known to enhance solubility and modulate pharmacokinetic properties.
For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () was synthesized using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in dichloromethane . Similar methods involving thiophene or benzothiazole intermediates are likely applicable here.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-13(9-20-14(22)5-6-15(20)23)19-16-10(7-8-24-16)17-18-11-3-1-2-4-12(11)25-17/h1-4,7-8H,5-6,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNGKMPFNJBJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with the benzothiazole derivative.
Acetamide Formation: The final step involves the acylation of the thiophene-benzothiazole intermediate with 2,5-dioxopyrrolidin-1-yl acetic acid.
These reactions are generally carried out under mild conditions using solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential antibacterial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Core Structural Differences
The target compound is distinguished by its thiophen-2-yl and 2,5-dioxopyrrolidinyl substituents. Below is a comparative analysis with key analogs:
Key Observations :
Crystallographic and Physicochemical Properties
Hydrogen Bonding and Packing
- In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), intermolecular N–H⋯N hydrogen bonds stabilize crystal packing, forming infinite 1D chains . Similar interactions are expected in the target compound due to the acetamide backbone.
- The dioxopyrrolidinyl group may introduce additional hydrogen-bond acceptors (carbonyl oxygens), enhancing solubility compared to non-polar analogs like 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide .
Thermal Stability
Kinase Inhibition
- Compound 19 in (a pyrimidinone-benzothiazole acetamide) inhibits CK1 kinases, with IC₅₀ values in the nanomolar range . The target compound’s dioxopyrrolidinyl group may similarly engage ATP-binding pockets in kinases.
Antimicrobial and Antitubercular Effects
- N-(Benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide () showed moderate activity against Mycobacterium tuberculosis (MIC = 8–16 µg/mL) .
Common Strategies
Unique Challenges for the Target Compound
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique combination of a benzothiazole ring and a thiophene ring linked by an acetamide group. The synthesis generally involves several steps:
- Formation of the Benzothiazole Ring : Typically synthesized from 2-aminothiophenol and an appropriate aldehyde.
- Thiophene Synthesis : Achieved through cyclization reactions involving dicarbonyl compounds.
- Coupling Reaction : The benzothiazole and thiophene rings are coupled using palladium-catalyzed reactions.
- Final Acetamide Formation : Involves acylation with appropriate acyl chlorides in the presence of bases like triethylamine.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, related benzothiazole derivatives have shown effectiveness against various bacterial and fungal species, suggesting potential applications in treating infections caused by resistant strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 10.7 | 21.4 | Bacterial |
| Compound B | 15.0 | 30.0 | Fungal |
| This compound | TBD | TBD | TBD |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation significantly, although specific IC50 values need further investigation.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|
| MCF-7 (Breast) | TBD | TBD |
| A549 (Lung) | TBD | TBD |
| HeLa (Cervical) | TBD | TBD |
The proposed mechanism of action for this compound includes:
- Interaction with Bacterial Enzymes : The benzothiazole moiety may interact with DNA gyrase, inhibiting bacterial growth.
- Disruption of Cell Membranes : The thiophene ring's hydrophobic nature might disrupt bacterial cell membranes.
Case Studies
A study published in PMC evaluated several benzothiazole derivatives for their antimicrobial properties against a range of pathogens. Among these, certain compounds demonstrated lower MIC values compared to standard antibiotics, indicating their potential as alternative therapeutic agents in antimicrobial therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
